2-Bromo-3'-chloro-4'-methylbenzophenone CAS number
2-Bromo-3'-chloro-4'-methylbenzophenone CAS number
An In-Depth Technical Guide to 2-Bromo-3'-chloro-4'-methylbenzophenone
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-3'-chloro-4'-methylbenzophenone, a halogenated diaryl ketone with significant applications as a versatile intermediate in organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1] This document details the compound's core properties, outlines a robust protocol for its synthesis via Friedel-Crafts acylation, describes methods for its purification and characterization, and discusses its functional role in drug discovery. Safety protocols and handling procedures are also provided to ensure its proper use in a laboratory setting. The information is intended for researchers, chemists, and drug development professionals who require a technical understanding of this valuable chemical building block.
Compound Identification and Physicochemical Properties
2-Bromo-3'-chloro-4'-methylbenzophenone, identified by the CAS number 861307-25-7 , is a substituted benzophenone. The benzophenone scaffold is a ubiquitous structure in medicinal chemistry, found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2] The specific halogen and alkyl substitutions on this molecule's phenyl rings provide multiple reactive sites for further chemical modification, making it a highly strategic precursor in the synthesis of complex therapeutic agents.[3]
Chemical Structure
Caption: Chemical Structure of 2-Bromo-3'-chloro-4'-methylbenzophenone.
Compound Identifiers
| Identifier | Value | Source |
| CAS Number | 861307-25-7 | |
| IUPAC Name | (2-bromophenyl)(3-chloro-4-methylphenyl)methanone | |
| Molecular Formula | C₁₄H₁₀BrClO | |
| Molecular Weight | 309.59 g/mol | |
| MDL Number | MFCD09801497 | |
| InChI Key | PENBKHGCAXJRAW-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value | Source |
| Purity | ≥97% | |
| Physical State | Solid / Crystalline Powder (Typical) | [1] |
| Solubility | Soluble in common organic solvents (e.g., DCM, Acetone) | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available |
Synthesis Protocol: Friedel-Crafts Acylation
The most direct and industrially relevant synthesis of 2-Bromo-3'-chloro-4'-methylbenzophenone is achieved through a Friedel-Crafts acylation reaction. This well-established method forms a carbon-carbon bond between an acyl halide and an aromatic ring using a strong Lewis acid catalyst.[3] In this case, 3-chloro-4-methyltoluene is acylated with 2-bromobenzoyl chloride.
Causality of Experimental Choices:
-
Lewis Acid Catalyst (AlCl₃): Anhydrous aluminum chloride is the catalyst of choice. It coordinates with the acyl chloride, forming a highly electrophilic acylium ion, which is necessary to overcome the activation energy of the electrophilic aromatic substitution.
-
Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions. Any moisture will react with and deactivate the AlCl₃ catalyst, quenching the reaction.
-
Low Temperature: The initial addition is performed at 0-5 °C. This is crucial for controlling the reaction's exothermicity and enhancing regioselectivity, thereby minimizing the formation of undesired isomeric byproducts.[4]
Reaction Scheme
Caption: Friedel-Crafts acylation for synthesis.
Step-by-Step Experimental Protocol
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-chloro-4-methyltoluene (1.0 eq) and anhydrous dichloromethane (DCM).
-
Catalyst Addition: Cool the flask to 0-5 °C using an ice-water bath. Slowly add anhydrous aluminum chloride (AlCl₃, 1.2 eq) to the stirred solution in portions, ensuring the temperature remains below 10 °C.
-
Acyl Chloride Addition: Dissolve 2-bromobenzoyl chloride (1.1 eq) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature at 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up and Quenching: Once the reaction is complete, carefully and slowly pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid (HCl). This step quenches the reaction and decomposes the aluminum chloride complex.[4]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine. This removes any remaining acid, base, and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to afford the final product as a crystalline solid.[3]
Characterization and Quality Control
The identity, structure, and purity of the synthesized 2-Bromo-3'-chloro-4'-methylbenzophenone must be rigorously confirmed using standard analytical techniques. The following table outlines the expected results from key spectroscopic methods, based on data from structurally similar compounds.[3]
Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR | Aromatic protons observed in the range of 7.0-8.0 ppm. A singlet for the methyl (CH₃) group protons around 2.2-2.4 ppm. |
| ¹³C NMR | Carbonyl carbon (C=O) signal around 195 ppm. Aromatic carbon signals in the 115-140 ppm range. Methyl carbon signal around 15-20 ppm. |
| Mass Spec (MS) | The [M+H]⁺ peak corresponding to the molecular weight (C₁₄H₁₀BrClO), showing the characteristic isotopic pattern for bromine and chlorine. |
| IR Spectroscopy | A strong carbonyl (C=O) stretching vibration observed around 1660 cm⁻¹. |
Comprehensive Experimental Workflow
Caption: Synthesis and characterization workflow.
Applications in Drug Development
Substituted benzophenones are critical pharmacophores and versatile building blocks in modern drug discovery.[2] The unique arrangement of functional groups in 2-Bromo-3'-chloro-4'-methylbenzophenone makes it a valuable starting material for several reasons:
-
Orthogonal Reactivity: The bromo and chloro substituents offer distinct reactivity profiles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the sequential and controlled introduction of new functionalities.
-
Structural Scaffolding: The rigid diaryl ketone core provides a robust scaffold to orient substituents in three-dimensional space, which is essential for optimizing interactions with biological targets.
-
Modulation of Properties: The halogen atoms enhance the molecule's lipophilicity and can participate in halogen bonding, which can improve binding affinity and pharmacokinetic properties of the final drug candidate. This compound serves as a precursor for more complex molecules targeting a range of diseases, including inflammatory disorders and cancer.[2][5]
Safety, Handling, and Storage
As with any halogenated aromatic compound, proper safety precautions are mandatory. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly detailed, data from closely related structures like 2-bromo-4'-chloroacetophenone suggest the following hazards and handling procedures.[6][7]
Hazard Identification
-
Skin Irritation/Corrosion: May cause skin irritation or burns upon contact.[6][7]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[8]
-
Harmful if Swallowed: Ingestion may cause burns to the digestive tract.[6]
Recommended Handling and PPE
-
Ventilation: Always handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including:
-
Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.[10]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[6][9]
-
Disposal: Dispose of waste materials and containers in accordance with local, regional, and national regulations at an approved waste disposal plant.[8]
Conclusion
2-Bromo-3'-chloro-4'-methylbenzophenone is a chemical intermediate of significant value to the scientific research community, particularly in the field of medicinal chemistry. Its well-defined structure, multiple points for synthetic elaboration, and robust synthesis via Friedel-Crafts acylation make it an essential tool for the development of novel small-molecule therapeutics. This guide provides the foundational technical knowledge required for its synthesis, characterization, and safe handling, empowering researchers to effectively utilize this compound in their discovery programs.
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Bromo-4'-fluoro-3'-methylbenzophenone.
- Benchchem. (2025). Application Note and Protocol: Scale-Up Synthesis of 2-Bromo-4'-fluoro-3'-methylbenzophenone.
- Sigma-Aldrich. (n.d.). 2-Bromo-3'-chloro-4'-methylbenzophenone.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Bromo-4'-chloroacetophenone.
- Aldrich. (2021). Safety Data Sheet.
- CDH Fine Chemical. (n.d.). MATERIAL SAFETY DATA SHEET SDS/MSDS: 2-BROMO-4'-CHLORO ACETOPHENONE.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET: 2-Methylbenzophenone.
- Merck Millipore. (2025). SAFETY DATA SHEET.
- Guidechem. (2020). How can 2-BROMO-3'-CHLORO-4'-FLUOROACETOPHENONE be prepared and used in pharmaceutical synthesis?
- PMC. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry.
- Google Patents. (n.d.). WO2017186141A1 - Use of benzophenone compound in pharmaceuticals.
- Jingye Pharmaceutical. (2025). What Is 2-Bromoacetoamino-2′,5-Dichloro Benzophenone? Applications & Properties.
Sources
- 1. News - What Is 2-Bromoacetoamino-2',5-Dichloro Benzophenone? Applications & Properties [jingyepharma.com]
- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2017186141A1 - Use of benzophenone compound in pharmaceuticals - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. beta.lakeland.edu [beta.lakeland.edu]
- 9. tcichemicals.com [tcichemicals.com]
- 10. merckmillipore.com [merckmillipore.com]
